(3-nitrophenyl)hydrazine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Nitrophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2N3O2. It is a derivative of hydrazine and contains a nitro group attached to the phenyl ring. This compound is commonly used in various chemical reactions and has applications in analytical chemistry, pharmaceuticals, and forensic science .
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Nitrophenyl)hydrazine dihydrochloride can be synthesized through the reaction of 3-nitroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the hydrazine derivative. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is produced in bulk and purified using industrial crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(3-Nitrophenyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions with electrophiles.
Condensation: It can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Carbonyl Compounds: Aldehydes and ketones.
Major Products Formed
Reduction: 3-Aminophenylhydrazine.
Substitution: Various substituted hydrazine derivatives.
Condensation: Hydrazones.
Scientific Research Applications
Chemistry
(3-Nitrophenyl)hydrazine dihydrochloride is used as a derivatization agent in analytical chemistry for the determination of gamma-Hydroxybutyric acid in biological samples. It enhances detection capabilities in forensic and clinical toxicology .
Biology and Medicine
In pharmaceutical research, it is employed for the quantitative analysis of residual 4-nitrobenzaldehyde in chloramphenicol formulations. This ensures the purity and safety of pharmaceutical products .
Forensic Science
The compound is used in forensic applications to derivatize blood samples collected during autopsies. This helps in the analysis of decomposition products and other forensic investigations .
Mechanism of Action
The mechanism of action of (3-nitrophenyl)hydrazine dihydrochloride involves its ability to form stable derivatives with various analytes. In analytical chemistry, it reacts with target compounds to form hydrazones, which can be easily detected and quantified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenylhydrazine: Similar structure but with the nitro group in the ortho position.
4-Nitrophenylhydrazine: Nitro group in the para position.
Phenylhydrazine: Lacks the nitro group.
Uniqueness
(3-Nitrophenyl)hydrazine dihydrochloride is unique due to the presence of the nitro group in the meta position, which influences its reactivity and applications. The meta position provides distinct electronic properties that make it suitable for specific analytical and synthetic applications .
Properties
CAS No. |
2639418-99-6 |
---|---|
Molecular Formula |
C6H9Cl2N3O2 |
Molecular Weight |
226.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.